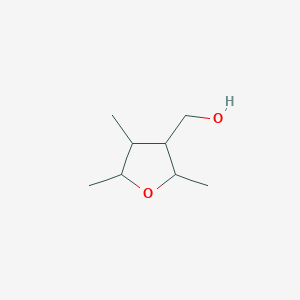

(2,4,5-Trimethyloxolan-3-yl)methanol

Descripción

(2,4,5-Trimethyloxolan-3-yl)methanol is a cyclic ether alcohol characterized by a tetrahydrofuran (oxolane) backbone substituted with three methyl groups at positions 2, 4, and 5, and a hydroxymethyl group at position 2.

Propiedades

Fórmula molecular |

C8H16O2 |

|---|---|

Peso molecular |

144.21 g/mol |

Nombre IUPAC |

(2,4,5-trimethyloxolan-3-yl)methanol |

InChI |

InChI=1S/C8H16O2/c1-5-6(2)10-7(3)8(5)4-9/h5-9H,4H2,1-3H3 |

Clave InChI |

RNTARWNJJOESOY-UHFFFAOYSA-N |

SMILES canónico |

CC1C(OC(C1CO)C)C |

Origen del producto |

United States |

Actividad Biológica

(2,4,5-Trimethyloxolan-3-yl)methanol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by relevant research findings and case studies.

Molecular Formula : C10H18O2

Molecular Weight : 170.25 g/mol

IUPAC Name : (2,4,5-Trimethyloxolan-3-yl)methanol

Structural Representation :

Biological Activity Overview

The biological activity of (2,4,5-Trimethyloxolan-3-yl)methanol has been investigated through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that (2,4,5-Trimethyloxolan-3-yl)methanol exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 100 |

The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways, leading to cell death.

Anticancer Activity

The anticancer potential of (2,4,5-Trimethyloxolan-3-yl)methanol has also been explored. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer):

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 30 |

| A549 | 45 |

These findings suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Case Studies

-

Antimicrobial Efficacy Study

- A study conducted on the antimicrobial efficacy of various extracts containing (2,4,5-Trimethyloxolan-3-yl)methanol revealed that it significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent against resistant strains.

-

Anticancer Mechanism Investigation

- In a detailed investigation into its anticancer mechanisms, researchers found that (2,4,5-Trimethyloxolan-3-yl)methanol led to an increase in reactive oxygen species (ROS) levels in cancer cells. This ROS accumulation triggered mitochondrial dysfunction and subsequent apoptotic signaling pathways.

Research Findings

Recent studies have provided insights into the pharmacological mechanisms underlying the biological activities of (2,4,5-Trimethyloxolan-3-yl)methanol:

-

Mechanism of Action

- The compound appears to interact with specific cellular targets involved in metabolic processes. Its structural features contribute to enhanced binding affinity and selectivity towards these targets.

-

Synergistic Effects

- When used in combination with other antimicrobial agents, (2,4,5-Trimethyloxolan-3-yl)methanol exhibited synergistic effects that lowered MIC values significantly.

Comparación Con Compuestos Similares

Key Observations :

- The additional methyl groups in (2,4,5-Trimethyloxolan-3-yl)methanol increase hydrophobicity compared to THFA, as reflected in its higher estimated LogP .

- The cyclic structure and steric bulk likely elevate its boiling point relative to acyclic analogues like EGME.

Reactivity and Stability

- Oxidation: Unlike methanol (prone to oxidation to formaldehyde/formic acid, contributing to its toxicity; see ), the tertiary alcohol group in (2,4,5-Trimethyloxolan-3-yl)methanol is less susceptible to oxidation, enhancing stability .

- Acid Sensitivity : The oxolane ring may undergo ring-opening under strongly acidic conditions, similar to THFA.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.